molecular formula C14H14N2O3S B2376764 N1-(3-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 701228-79-7

N1-(3-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2376764
CAS No.: 701228-79-7
M. Wt: 290.34
InChI Key: FWINROPIUXXION-UHFFFAOYSA-N
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Description

N1-(3-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C14H14N2O3S and its molecular weight is 290.34. The purity is usually 95%.
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Scientific Research Applications

Structural and Conformational Studies

N'-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide and its derivatives have been extensively studied for their structural and conformational properties. Research reveals that these compounds often exhibit intramolecular hydrogen bonding, influencing their molecular geometry and stability. A study highlighted the structural properties of various oxamide derivatives, emphasizing the role of hydrogen bonding in stabilizing their conformations (Martínez-Martínez et al., 1998).

Antimicrobial Activity

Some derivatives of N'-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide have shown effective antimicrobial activity. One study synthesized a related compound and investigated its antibacterial properties, finding it effective against various microorganisms (Cakmak et al., 2022).

In Vitro Anticancer Activity

Certain oxamide derivatives, including those similar to N'-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide, have been studied for their anticancer activities. Research involving dicopper(II) complexes with oxamide ligands indicated potential anticancer properties, supported by DNA-binding affinities (Zheng et al., 2015).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of oxamide derivatives with biological targets. This approach helps in understanding the potential therapeutic applications of these compounds, as seen in studies focusing on lung cancer proteins (Cakmak et al., 2022).

Bioreduction Applications

The derivatives of N'-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide have been used in bioreduction processes. For instance, a study demonstrated the use of whole cells in reducing a related compound to produce an antidepressant drug intermediate with high enantioselectivity (Tang et al., 2011).

Corrosion Inhibition

Research has explored the use of N'-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide derivatives as corrosion inhibitors. A study investigating acrylamide derivatives found them effective in inhibiting corrosion in nitric acid solutions, showcasing their potential industrial applications (Abu-Rayyan et al., 2022).

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-19-11-5-2-4-10(8-11)16-14(18)13(17)15-9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWINROPIUXXION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.